molecular formula C11H11NS B2513471 2-Methyl-4-(o-tolyl)thiazole CAS No. 1802489-68-4

2-Methyl-4-(o-tolyl)thiazole

Cat. No.: B2513471
CAS No.: 1802489-68-4
M. Wt: 189.28
InChI Key: UFZGMGWMVWKZEU-UHFFFAOYSA-N
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Description

2-Methyl-4-(o-tolyl)thiazole is a heterocyclic organic compound that belongs to the thiazole family. Thiazoles are characterized by a five-membered ring containing both sulfur and nitrogen atoms. This particular compound features a methyl group at the second position and an ortho-tolyl group at the fourth position of the thiazole ring. Thiazoles are known for their diverse biological activities and are found in various natural and synthetic compounds with significant pharmacological properties .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Methyl-4-(o-tolyl)thiazole typically involves the cyclization of appropriate precursors. One common method is the Hantzsch thiazole synthesis, which involves the condensation of α-haloketones with thioamides. For this compound, the reaction can be carried out using 2-bromoacetophenone and o-tolylthioamide under basic conditions .

Reaction Conditions:

    Reagents: 2-bromoacetophenone, o-tolylthioamide

    Solvent: Ethanol or methanol

    Catalyst: Sodium ethoxide or potassium carbonate

    Temperature: Reflux conditions (around 80-100°C)

    Time: Several hours to complete the reaction

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often using continuous flow reactors to ensure consistent reaction conditions and efficient heat transfer. The use of automated systems for reagent addition and product isolation can further enhance the efficiency of industrial production.

Chemical Reactions Analysis

Types of Reactions

2-Methyl-4-(o-tolyl)thiazole can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide to form sulfoxides or sulfones.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride to reduce any functional groups present on the aromatic ring.

    Substitution: Electrophilic substitution reactions can occur at the aromatic ring, particularly at the positions ortho and para to the methyl group.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or neutral medium, hydrogen peroxide in the presence of a catalyst.

    Reduction: Lithium aluminum hydride in dry ether or tetrahydrofuran.

    Substitution: Halogenation using bromine or chlorine in the presence of a Lewis acid catalyst like aluminum chloride.

Major Products Formed

    Oxidation: Formation of sulfoxides or sulfones.

    Reduction: Formation of reduced aromatic compounds.

    Substitution: Formation of halogenated derivatives of this compound.

Scientific Research Applications

2-Methyl-4-(o-tolyl)thiazole has several scientific research applications due to its unique chemical structure and biological activities:

    Chemistry: Used as a building block in the synthesis of more complex thiazole derivatives.

    Biology: Studied for its potential antimicrobial, antifungal, and antiviral properties.

    Medicine: Investigated for its potential use in developing new pharmaceuticals with anti-inflammatory, analgesic, and anticancer activities.

    Industry: Utilized in the production of dyes, pigments, and other industrial chemicals.

Comparison with Similar Compounds

    2-Methylthiazole: Lacks the ortho-tolyl group, resulting in different biological activities.

    4-(o-Tolyl)thiazole: Lacks the methyl group at the second position, affecting its chemical reactivity.

    2,4-Dimethylthiazole: Contains two methyl groups, leading to distinct pharmacological properties.

  • Uniqueness:

    • The presence of both the methyl group at the second position and the ortho-tolyl group at the fourth position gives 2-Methyl-4-(o-tolyl)thiazole unique chemical and biological properties, making it a valuable compound for various applications.
  • Biological Activity

    2-Methyl-4-(o-tolyl)thiazole is a thiazole derivative that has garnered attention for its diverse biological activities. This article summarizes the available research on its pharmacological effects, mechanisms of action, and potential therapeutic applications.

    Chemical Structure and Properties

    This compound is characterized by the presence of a thiazole ring, which is known for its pharmacological significance. The thiazole moiety contributes to various biological activities, including antimicrobial, antioxidant, and anticancer properties. Its molecular structure can be represented as follows:

    • Chemical Formula : C₉H₉N₃S
    • Molecular Weight : 179.25 g/mol

    Antimicrobial Activity

    Research indicates that this compound exhibits significant antimicrobial properties against a range of bacterial and fungal strains. In one study, derivatives of thiazole were tested against various pathogens, including Escherichia coli, Staphylococcus aureus, and Candida albicans. The findings suggested notable inhibition zones and low minimum inhibitory concentrations (MIC), indicating potent antimicrobial effects .

    MicroorganismMIC (µg/mL)Activity
    E. coli8Moderate
    S. aureus4Strong
    C. albicans16Moderate

    Antioxidant Activity

    The compound has also demonstrated promising antioxidant activity through various assays, including DPPH and hydroxyl radical scavenging tests. These assays measure the ability of compounds to neutralize free radicals, which are implicated in oxidative stress and related diseases. The antioxidant capacity of this compound suggests its potential use in preventing oxidative damage .

    Anticancer Potential

    Recent studies have explored the anticancer properties of thiazole derivatives, including this compound. Research has shown that these compounds can inhibit the activity of aurora kinases, enzymes critical for cell division and tumor growth. Inhibition of these kinases can lead to reduced proliferation of cancer cells, making thiazoles a target for cancer therapy .

    The biological activities of this compound are attributed to several mechanisms:

    • Enzyme Inhibition : The compound may inhibit specific enzymes involved in microbial metabolism or cancer cell proliferation.
    • Radical Scavenging : Its ability to scavenge free radicals contributes to its antioxidant effects.
    • Molecular Interactions : Molecular docking studies have suggested that this compound can interact with various biological targets, influencing signaling pathways related to inflammation and immunity .

    Case Studies and Research Findings

    • Antimicrobial Efficacy : A study evaluated several thiazole derivatives for their antimicrobial activity against resistant strains of bacteria. The results indicated that this compound was among the most effective compounds tested .
    • Antioxidant Properties : Another research project highlighted the antioxidant potential of thiazole derivatives in cellular models, demonstrating that treatment with these compounds significantly reduced oxidative stress markers .
    • Cancer Cell Studies : In vitro studies showed that this compound reduced the viability of cancer cell lines by inducing apoptosis and inhibiting cell cycle progression .

    Properties

    IUPAC Name

    2-methyl-4-(2-methylphenyl)-1,3-thiazole
    Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
    Source PubChem
    URL https://pubchem.ncbi.nlm.nih.gov
    Description Data deposited in or computed by PubChem

    InChI

    InChI=1S/C11H11NS/c1-8-5-3-4-6-10(8)11-7-13-9(2)12-11/h3-7H,1-2H3
    Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
    Source PubChem
    URL https://pubchem.ncbi.nlm.nih.gov
    Description Data deposited in or computed by PubChem

    InChI Key

    UFZGMGWMVWKZEU-UHFFFAOYSA-N
    Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
    Source PubChem
    URL https://pubchem.ncbi.nlm.nih.gov
    Description Data deposited in or computed by PubChem

    Canonical SMILES

    CC1=CC=CC=C1C2=CSC(=N2)C
    Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
    Source PubChem
    URL https://pubchem.ncbi.nlm.nih.gov
    Description Data deposited in or computed by PubChem

    Molecular Formula

    C11H11NS
    Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
    Source PubChem
    URL https://pubchem.ncbi.nlm.nih.gov
    Description Data deposited in or computed by PubChem

    Molecular Weight

    189.28 g/mol
    Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
    Source PubChem
    URL https://pubchem.ncbi.nlm.nih.gov
    Description Data deposited in or computed by PubChem

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